2-Methylaminotetrahydropyran

Overview

Description

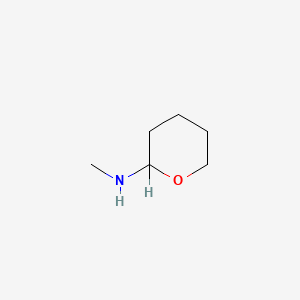

2-Methylaminotetrahydropyran is a heterocyclic organic compound that belongs to the class of tetrahydropyrans. It is a colorless liquid with a characteristic odor and is widely used in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C6H13NO, and it has a molar mass of 115.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydropyran derivatives, including 2-Methylaminotetrahydropyran, can be achieved through various methods. One common approach involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt (salen) complexes, and silver (I) triflate . These reactions typically proceed under mild conditions and provide high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of room temperature ionic liquids (RTILs) and other green chemistry approaches can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylaminotetrahydropyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

Chemistry

2-Methylaminotetrahydropyran serves as a crucial building block in the synthesis of complex organic molecules and natural products. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

- Synthesis Example : It is utilized in reactions that produce functionalized derivatives through oxidation or substitution processes. For instance, oxidation can yield ketones or oxides, while substitutions can lead to diverse functional groups.

Biology

Research has highlighted the potential biological activities of this compound, particularly its interactions with biomolecules.

- Mechanism of Action : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses. This property makes it an interesting subject for further biological studies.

Medicine

The compound is under investigation for its therapeutic applications, particularly as a precursor in drug development.

- Therapeutic Potential : Studies are exploring its efficacy in treating various conditions due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

A study published in Cancer Research evaluated the compound's cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 12 |

These findings suggest that this compound may be a promising candidate for anticancer drug development.

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavors due to its unique olfactory properties. Its versatility extends to the synthesis of other industrial chemicals.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential applications in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Methylaminotetrahydropyran involves its interaction with molecular targets and pathways within biological systems. The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses . Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Tetrahydropyran: A parent compound with a similar structure but without the methylamino group.

2-Methylaminotetrahydrofuran: A related compound with a five-membered ring instead of a six-membered ring.

2-Methylaminotetrahydrothiophene: A sulfur-containing analog with similar properties.

Uniqueness

2-Methylaminotetrahydropyran is unique due to its specific structural features, including the presence of a methylamino group and a six-membered ring.

Biological Activity

2-Methylaminotetrahydropyran (C6H13NO) is a heterocyclic organic compound belonging to the tetrahydropyran family. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a building block in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H13NO

- Molar Mass : 115.17 g/mol

- Physical State : Colorless liquid with a characteristic odor

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses. These interactions can lead to diverse biological effects, including anti-inflammatory and neuroprotective activities.

Interaction with Receptors

- Receptor Types : Potential interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors) have been suggested.

- Signaling Pathways : Modulation of pathways involved in cell proliferation, apoptosis, and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.

- Antimicrobial Activity : Some derivatives of tetrahydropyrans have demonstrated antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces markers of inflammation | |

| Neuroprotective | Protects neuronal cells from damage | |

| Antimicrobial | Inhibits growth of certain bacteria |

Case Study Analysis

- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory cytokines compared to controls, suggesting its potential for treating inflammatory diseases.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition, indicating its neuroprotective capabilities.

- Antimicrobial Efficacy : A recent investigation tested various derivatives of tetrahydropyrans against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain modifications of this compound enhanced its antimicrobial activity.

Future Directions

Research on this compound is still in its early stages, and several avenues for future exploration exist:

- Synthesis of Derivatives : Developing novel derivatives may enhance biological activity and selectivity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for various therapeutic applications.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects will provide insights into optimizing its use in medicine.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Methylaminotetrahydropyran derivatives in academic laboratories?

Q. How can researchers control diastereoselectivity during the catalytic synthesis of substituted tetrahydropyran derivatives?

Diastereoselectivity is influenced by catalyst choice and reaction conditions. Copper(II)–bisphosphine complexes (e.g., L3 ligands) enable stereochemical control by directing the spatial arrangement of intermediates during cyclization. For instance, varying the substituents on the alcohol and carbonyl precursors alters the transition state, favoring specific stereoisomers . Advanced strategies include optimizing solvent polarity, temperature, and catalyst loading to stabilize preferred conformations.

Q. What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound compounds?

Key techniques include:

- 1H/13C NMR : Coupling constants and chemical shifts provide stereochemical details (e.g., axial vs. equatorial substituents) .

- Mass Spectrometry (EI/CI) : Fragmentation patterns confirm molecular weight and functional groups .

- FT-IR : Validates the presence of amidated or ether linkages .

Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What strategies are recommended for resolving discrepancies between experimental data and proposed stereochemical configurations?

Conflicts in stereochemical assignments can be addressed by:

- X-ray Crystallography : Provides unambiguous structural confirmation.

- NOE (Nuclear Overhauser Effect) NMR : Identifies spatial proximities between protons .

- Computational Validation : Molecular modeling (e.g., DFT) predicts stable conformers and compares them with experimental NMR data .

Combining these methods reduces ambiguity, especially in complex diastereomeric mixtures.

Q. How do reaction conditions influence the yield of amidated tetrahydropyran derivatives?

Yields depend on:

- Catalytic Systems : Acetyl chloride or HATU enhances amidations by activating carbonyl groups .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and improve reaction rates .

- Temperature : Room-temperature reactions minimize side products in sensitive syntheses .

Q. In what ways can computational tools enhance the design of bioactive tetrahydropyran analogs?

- QSAR Modeling : Predicts bioactivity by correlating structural features (e.g., substituent electronegativity) with target binding .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis .

- Retrosynthesis AI : Identifies novel routes for functionalized derivatives .

Q. How should coupling constants in 1H NMR spectra be analyzed to determine tetrahydropyran ring stereochemistry?

Axial and equatorial protons exhibit distinct coupling patterns:

- J values > 10 Hz : Indicate axial-axial proton relationships in chair conformations.

- J values < 3 Hz : Suggest axial-equatorial or equatorial-equatorial arrangements .

For example, in (2R*,3S*,4S*)-tetrahydropyran derivatives, coupling constants between H-2 and H-3 protons confirm their relative orientations .

Q. What methodologies validate synthetic routes when spectral data conflict?

Properties

IUPAC Name |

N-methyloxan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPFPCPYIAPNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949090 | |

| Record name | N-Methyloxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-48-2 | |

| Record name | 2-Methylaminotetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyloxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.